Cas no 1247584-05-9 (1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione)
1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione
- NE31987
- Z1278581709
- 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione
-
- MDL: MFCD16109075
- Inchi: 1S/C8H10N2O2/c1-6(11)3-8(12)7-4-9-10(2)5-7/h4-5H,3H2,1-2H3
- InChI Key: WLMQLKWTLRJQNB-UHFFFAOYSA-N
- SMILES: O=C(CC(C)=O)C1C=NN(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 203
- Topological Polar Surface Area: 52
1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M327570-10mg |
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione |
1247584-05-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M327570-50mg |
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione |
1247584-05-9 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M327570-100mg |
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione |
1247584-05-9 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Enamine | EN300-96290-0.05g |
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione |
1247584-05-9 | 95.0% | 0.05g |
$98.0 | 2025-02-19 | |
| Enamine | EN300-96290-0.1g |
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione |
1247584-05-9 | 95.0% | 0.1g |
$145.0 | 2025-02-19 | |
| Enamine | EN300-96290-0.25g |
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione |
1247584-05-9 | 95.0% | 0.25g |
$207.0 | 2025-02-19 | |
| Enamine | EN300-96290-0.5g |
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione |
1247584-05-9 | 95.0% | 0.5g |
$325.0 | 2025-02-19 | |
| Enamine | EN300-96290-1.0g |
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione |
1247584-05-9 | 95.0% | 1.0g |
$418.0 | 2025-02-19 | |
| Enamine | EN300-96290-2.5g |
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione |
1247584-05-9 | 95.0% | 2.5g |
$817.0 | 2025-02-19 | |
| Enamine | EN300-96290-5.0g |
1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione |
1247584-05-9 | 95.0% | 5.0g |
$1211.0 | 2025-02-19 |
1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione
Comprehensive Overview of 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione (CAS No. 1247584-05-9)
1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione, with the CAS number 1247584-05-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of pyrazole derivatives, which are widely recognized for their versatile applications in drug discovery and material science. The unique structural features of this molecule, including the 1,3-dione moiety and the 1-methylpyrazole ring, contribute to its reactivity and potential utility in synthetic chemistry.
In recent years, the demand for heterocyclic compounds like 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione has surged due to their role in developing small-molecule inhibitors and biologically active agents. Researchers are particularly interested in its potential as a building block for designing novel therapeutics targeting inflammatory pathways and metabolic disorders. The compound's keto-enol tautomerism also makes it a fascinating subject for mechanistic studies in organic chemistry.
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione typically involves multistep organic reactions, including condensation and cyclization processes. Its molecular weight and solubility profile make it suitable for various formulation strategies in drug development. Notably, the compound's logP value suggests moderate lipophilicity, which is a critical parameter for bioavailability optimization in medicinal chemistry.
From an industrial perspective, 1247584-05-9 is often discussed in the context of green chemistry and sustainable synthesis. With growing emphasis on environmentally friendly processes, researchers are exploring catalytic methods to produce this compound with higher atom economy and reduced waste. These advancements align with global trends in responsible chemical manufacturing and circular economy principles.
Analytical characterization of 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are essential for research applications. The thermal stability of this material also makes it suitable for various process conditions in industrial settings.
In the context of drug discovery, this pyrazole derivative shows promise as a scaffold for developing kinase inhibitors and GPCR modulators. Its structure-activity relationship (SAR) studies are particularly relevant to current investigations into personalized medicine approaches. The compound's ability to participate in hydrogen bonding and π-π interactions enhances its potential as a pharmacophore in medicinal chemistry.
The commercial availability of CAS 1247584-05-9 through specialty chemical suppliers has facilitated its adoption in high-throughput screening programs. Many research institutions are incorporating this compound into their compound libraries for target identification studies. Its growing presence in scientific literature reflects the expanding interest in pyrazole-based chemistry across multiple disciplines.
Future research directions for 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione may explore its potential in material science applications, particularly in the development of organic semiconductors and coordination complexes. The compound's electronic properties and chelation behavior present interesting possibilities for functional materials design. These applications align with current interests in smart materials and molecular electronics.
From a regulatory standpoint, proper handling and storage of 1247584-05-9 follow standard laboratory safety protocols. While not classified as hazardous, researchers should observe general precautions for organic compound management, including appropriate ventilation and personal protective equipment. The compound's safety data sheet provides detailed guidance for its responsible use in various settings.
The growing body of patent literature referencing 1-(1-Methyl-1H-pyrazol-4-yl)butane-1,3-dione indicates its commercial potential in intellectual property development. Pharmaceutical companies are actively investigating its derivatives for various therapeutic indications, reflecting the compound's significance in contemporary drug development pipelines.
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